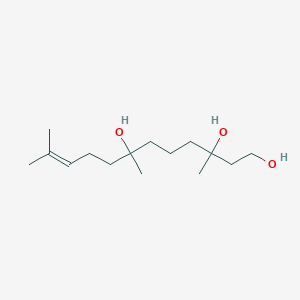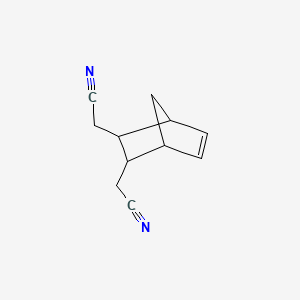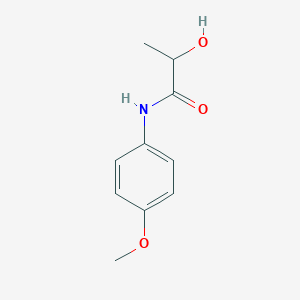
2-Hydroxy-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a hydroxy group (-OH) and a methoxy group (-OCH3) attached to a phenyl ring, along with a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxyphenylamine with a suitable acylating agent, such as 2-hydroxypropanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methoxyphenylamine} + \text{2-Hydroxypropanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-N-(4-methoxyphenyl)propanamide.
Reduction: Formation of 2-hydroxy-N-(4-methoxyphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropanamide: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
N-(4-Methoxyphenyl)propanamide: Lacks the hydroxy group, affecting its reactivity and interactions.
2-Hydroxy-N-(2-methoxyphenyl)propanamide: Similar structure but with the methoxy group in a different position, leading to variations in properties.
Uniqueness
2-Hydroxy-N-(4-methoxyphenyl)propanamide is unique due to the presence of both hydroxy and methoxy groups attached to the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
103095-64-3 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-hydroxy-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO3/c1-7(12)10(13)11-8-3-5-9(14-2)6-4-8/h3-7,12H,1-2H3,(H,11,13) |
Clé InChI |
YDMVSXMVXZGRRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


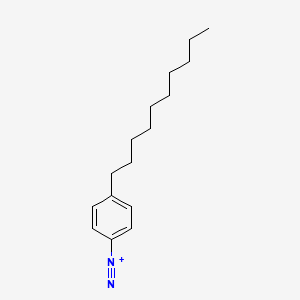


![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
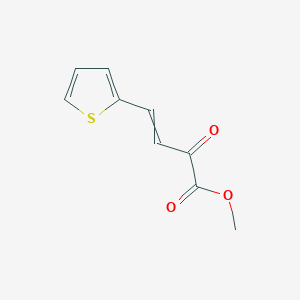
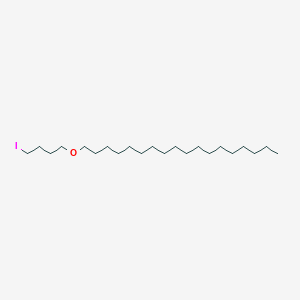
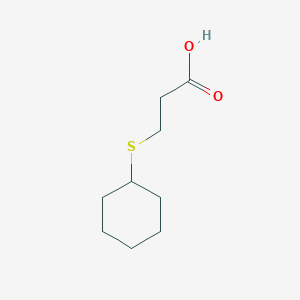


![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
